![molecular formula C12H18BrNO2 B3074239 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-13-5](/img/structure/B3074239.png)

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol

Overview

Description

Synthesis Analysis

While specific synthesis information for “2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol” is not available, related compounds have been synthesized through various methods. For instance, late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Schiff Base Compounds : Schiff bases derived from bromo-substituted phenols, including 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol, have been synthesized for various applications. For example, Schiff base cobalt complexes demonstrate antimicrobial activity (L. Xue, Y. Han, G. Zhao, Y. Feng, 2012).

Crystal Structure Characterization : Characterization of bromo-substituted Schiff bases, including their crystal structures, has been performed, providing insights into their chemical properties and potential applications (Y. -. Dong, C. Li, X. Meng, X. Zhou, J. Ma, 2015).

Biological Applications

Antibacterial Activities : Derivatives of this compound have been evaluated for their antibacterial properties. Studies show that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (W. Zhou, J. Ma, R. Yuan, X. Han, H. Liu, H. Zhu, 2015).

Anticancer and Antioxidant Potential : Methylated and acetylated derivatives of bromophenols, related to this compound, have shown significant antioxidant and anticancer potential. These properties are important for further investigations in drug development (H. Dong, L. Wang, M. Guo, D. Stagos, A. Giakountis, V. Trachana, X. Lin, Y. Liu, M. Liu, 2022).

Chemical Properties and Synthesis

Synthesis and Properties of Schiff Base Ligands : Research on Schiff base ligands derived from bromophenols, including this compound, involves exploring their synthesis, characterization, and potential applications in creating metal complexes with interesting properties (X. Wang, Z. You, X. Han, C. Zhang, 2010).

Routes to Substituted Phenols : The compound is involved in synthetic routes to create various substituted phenols, demonstrating its utility in organic synthesis (W. Shao, D. Clive, 2015).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol, also known as 2-Bromo-4-((isobutylamino)methyl)-6-methoxyphenol, is typically a specific receptor or enzyme involved in a biochemical pathway. For instance, compounds with similar structures often target enzymes like enoyl-acyl carrier protein reductase, which plays a crucial role in fatty acid synthesis .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, inhibiting its activity. The bromine atom and the methoxy group contribute to the binding affinity and specificity. The isobutylamino group enhances the interaction through additional hydrogen bonding or hydrophobic interactions, leading to a conformational change in the enzyme that reduces its activity .

Biochemical Pathways

The inhibition of the target enzyme disrupts the fatty acid synthesis pathway, which is essential for cell membrane production and energy storage. This disruption leads to a cascade of downstream effects, including reduced cell growth and proliferation, particularly in rapidly dividing cells such as bacteria or cancer cells .

Result of Action

At the molecular level, the inhibition of the target enzyme leads to a decrease in the synthesis of fatty acids, which are vital for cell membrane integrity and function. At the cellular level, this results in impaired cell growth and division, leading to cell death in susceptible organisms or cells .

Properties

IUPAC Name |

2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3/h4-5,8,14-15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUFNDVPOGBLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

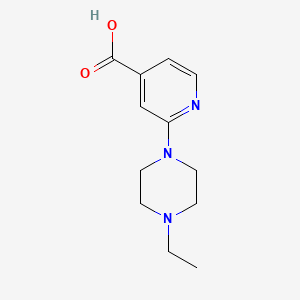

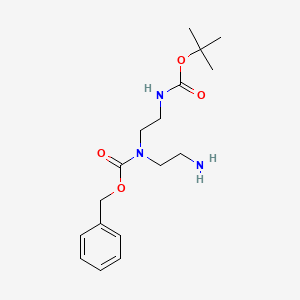

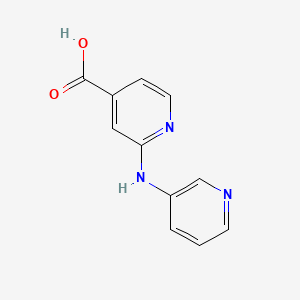

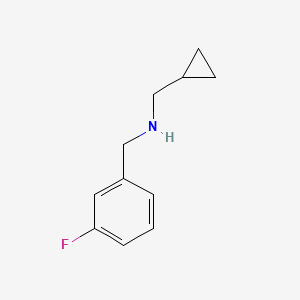

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)

![2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074171.png)

![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)

![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)

![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)